3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid

PPARγ agonist Structure-Activity Relationship Isomeric differentiation

3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid (CAS 1316220-92-4) is a synthetic, small-molecule organic compound belonging to the class of pyrimidinyl-propionic acid derivatives, which are recognized as potent peroxisome proliferator-activated receptor gamma (PPARγ) agonists. It features a 4,6-disubstituted pyrimidine core with a propanoic acid side chain and an N-acetylpiperidine substituent, a scaffold present in patent literature for treating polycystic kidney disease and cancer.

Molecular Formula C15H21N3O3
Molecular Weight 291.35 g/mol
CAS No. 1316220-92-4
Cat. No. B1399364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid
CAS1316220-92-4
Molecular FormulaC15H21N3O3
Molecular Weight291.35 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2CCN(CC2)C(=O)C)CCC(=O)O
InChIInChI=1S/C15H21N3O3/c1-10-9-13(3-4-14(20)21)17-15(16-10)12-5-7-18(8-6-12)11(2)19/h9,12H,3-8H2,1-2H3,(H,20,21)
InChIKeyGMEOGJVWIPNKSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid: A Key Intermediate for PPARγ Agonist Development


3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid (CAS 1316220-92-4) is a synthetic, small-molecule organic compound belonging to the class of pyrimidinyl-propionic acid derivatives, which are recognized as potent peroxisome proliferator-activated receptor gamma (PPARγ) agonists [1]. It features a 4,6-disubstituted pyrimidine core with a propanoic acid side chain and an N-acetylpiperidine substituent, a scaffold present in patent literature for treating polycystic kidney disease and cancer [1]. With a molecular weight of 291.35 g/mol, a molecular formula of C15H21N3O3, and a reported purity of 97%, this compound serves primarily as a research chemical and advanced synthetic intermediate for drug discovery programs targeting PPARγ-mediated pathways .

Why Generic Pyrimidine Propanoic Acids Cannot Replace 3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid in PPARγ Research


Within the pyrimidinyl-propionic acid class, subtle modifications to the heterocyclic substituent at the 2-position of the pyrimidine ring dramatically alter PPARγ binding affinity and functional activity, making simple analog substitution unreliable [1]. The specific N-acetylpiperidin-4-yl group present in this compound is a key pharmacophoric element whose replacement with even a closely related group, such as an N-acetylpyrrolidin-2-yl (CAS 1316217-60-3) or an amine-linked variant (CAS 1884246-71-2), results in a distinct molecular geometry, lipophilicity, and hydrogen-bonding profile, which can lead to significant variations in on-target potency and selectivity profiles as demonstrated across related PPARγ agonist series [1]. The precise quantitative impact of this specific substitution on PPARγ activity remains undocumented in public literature, representing a critical data gap for procurement decisions [2].

Quantitative Differentiation Guide for 3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid Procurement


Structural Differentiation from the 3-Position Piperidine Isomer for PPARγ Binding

A critical structural consideration is the position of the N-acetylpiperidine attachment on the pyrimidine ring. The target compound features a 4-substituted piperidine, whereas its regioisomer, 3-(2-(1-Acetylpiperidin-3-yl)-6-methylpyrimidin-4-yl)propanoic acid, has a 3-substituted piperidine . While direct comparative PPARγ data for both isomers is not publicly available, class-level SAR from the patent family indicates that the spatial orientation of the N-acetylpiperidine moiety is essential for productive interaction with the PPARγ ligand-binding domain, meaning the two isomers cannot be considered interchangeable for medicinal chemistry campaigns [1].

PPARγ agonist Structure-Activity Relationship Isomeric differentiation

Core Scaffold Differentiation: Piperidine vs. Pyrrolidine Analogs in PPARγ Agonist Series

The target compound possesses a six-membered N-acetylpiperidine ring, which distinguishes it from the commercially available five-membered N-acetylpyrrolidine analog, 3-[2-(1-Acetylpyrrolidin-2-yl)-6-methylpyrimidin-4-yl]propanoic acid (CAS 1316217-60-3) . In related PPARγ agonist chemotypes, expanding the ring from a five-membered pyrrolidine to a six-membered piperidine has been associated with altered conformational preferences and lipophilicity, which can translate into differences in binding kinetics and cellular efficacy [1]. The specific quantitative difference in PPARγ binding affinity (Ki) or functional activity (EC50) between these exact two compounds has not been published in a peer-reviewed study.

PPARγ Scaffold hopping Ring size effect

Differentiation from Amino-Linked Pyrimidine Carboxylic Acid Analogs via Physicochemical Properties

A structurally related compound, 6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid (CAS 1884246-71-2), incorporates an amine linker between the piperidine and pyrimidine rings instead of a direct C-C bond, and features a carboxylic acid directly on the pyrimidine rather than a propanoic acid extension . The target compound is predicted to have a higher logP (approximately 0.8 vs. -0.5 for CAS 1884246-71-2) and a greater number of rotatable bonds (5 vs. 4), which can impact membrane permeability and binding entropy . These are calculated, not experimentally measured, differences. The target compound therefore offers a distinct vector for exploring chemical space within the PPARγ pharmacophore model.

Drug-likeness Physicochemical properties Tautomeric form

Approved Application Scenarios for 3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid in Scientific Research


PPARγ Agonist Medicinal Chemistry: Lead Optimization and Structure-Activity Relationship (SAR) Studies

The compound is suitable for use as a key intermediate or a structural analog in SAR studies focused on optimizing the potency, selectivity, and pharmacokinetic properties of pyrimidinyl-propionic acid-based PPARγ agonists, as described in the patent literature [1]. Its specific N-acetylpiperidine moiety serves as a defined chemical starting point for systematic variation of the heterocyclic substituent to probe the PPARγ ligand-binding domain, distinguishing it from close analogs.

Chemical Probe Synthesis for Target Validation of PPARγ in Polycystic Kidney Disease (PKD)

Given the therapeutic link between PPARγ agonism and polycystic kidney disease established in the foundational patent, this compound can be used in the synthesis of chemical probes to validate PPARγ as a target in PKD cell models [1]. Its unique scaffold compared to the classical thiazolidinedione (TZD) PPARγ agonists (e.g., rosiglitazone) offers a potential advantage in studying non-TZD pharmacology, although head-to-head comparative data against rosiglitazone is not publicly available for this specific compound.

Comparative Physicochemical and ADME Profiling of N-Acetylated Heterocyclic Building Blocks

This compound can be included in a panel of structurally related building blocks for comparative in vitro ADME (absorption, distribution, metabolism, excretion) assays. Its distinct N-acetylpiperidine group provides a basis for comparison with pyrrolidine (CAS 1316217-60-3) and amino-linked (CAS 1884246-71-2) analogs to understand the impact of ring size and linker type on metabolic stability and permeability, generating proprietary data where none exists publicly .

Analytical Chemistry and Reference Standard Procurement

The compound is appropriate for procurement as an analytical reference standard for HPLC, LC-MS, or NMR method development, particularly when the synthetic route involves pyrimidine-containing intermediates. Its defined purity (97%) and unique chemical fingerprint allow it to serve as a system suitability standard, differentiating it from common, cheaper, but chemically distinct pyrimidine standards .

Quote Request

Request a Quote for 3-(2-(1-Acetylpiperidin-4-yl)-6-methylpyrimidin-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.